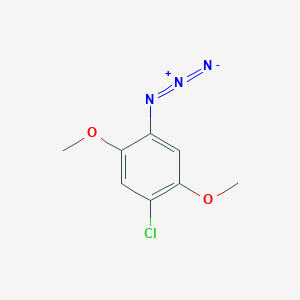

1-Azido-4-chloro-2,5-dimethoxybenzene

説明

Contextualization within the Field of Azidoarene and Substituted Dimethoxybenzene Chemistry

The chemical personality of 1-Azido-4-chloro-2,5-dimethoxybenzene is best understood by examining its constituent parts within the broader fields of azidoarene and dimethoxybenzene chemistry. Azidoarenes, or aryl azides, are a well-established class of organic compounds characterized by the reactive azide (B81097) (-N₃) functional group attached to an aromatic ring. This group is known for its versatility, primarily in two key types of reactions: cycloadditions and decompositions. The azide group can act as a 1,3-dipole in cycloaddition reactions, most notably in the Nobel Prize-winning "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. Additionally, upon thermal or photochemical stimulation, aryl azides can extrude nitrogen gas (N₂) to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds, and ring expansion, making aryl azides powerful tools for creating complex nitrogen-containing heterocycles and for photoaffinity labeling in chemical biology. researchgate.netsu.se

The combination of these features in this compound results in a nuanced reactivity profile. The powerful electron-donating methoxy (B1213986) groups enhance the electron density of the ring, which in turn affects the electronic properties and stability of the azide group and the carbon-chlorine bond. This interplay governs the compound's potential utility as a precursor in diverse synthetic pathways.

| Property | Value |

|---|---|

| CAS Number | 77721-43-8 |

| Molecular Formula | C₈H₈ClN₃O₂ |

| Molecular Weight | 213.62 g/mol |

| SMILES Code | COC1=C(Cl)C=C(OC)C(N=[N+]=[N-])=C1 |

Significance of Multifunctionalized Aromatic Intermediates in Modern Synthesis

In contemporary organic synthesis, efficiency and complexity are paramount. The ability to construct intricate molecular targets in a minimal number of steps is highly desirable. Multifunctionalized aromatic intermediates, such as this compound, are crucial to this endeavor. These molecules are pre-loaded with several reactive sites, offering the potential for sequential, regioselective, and orthogonal chemical modifications. "Orthogonal" reactivity means that each functional group can be addressed with a specific set of reagents and conditions without affecting the others, allowing for a controlled and predictable synthetic sequence.

The value of this compound lies in this very principle. Each of its functional groups can participate in a distinct class of chemical reactions. This versatility enables synthetic chemists to devise convergent synthetic strategies where complex fragments are built and then joined together, a much more efficient approach than linear, step-by-step assembly. For instance, the azide can be used to conjugate the molecule to a biomolecule or a polymer via click chemistry, while the chlorine atom remains available for a subsequent palladium-catalyzed cross-coupling reaction to introduce a new aryl or alkyl group. The methoxy groups could be carried through multiple steps before being demethylated to reveal a hydroquinone (B1673460), which could then be oxidized. This capacity to serve as a versatile "hub" for connecting different molecular components makes such intermediates indispensable in fields like drug discovery, materials science, and chemical biology.

| Functional Group | Class of Reactions | Potential Products/Intermediates |

|---|---|---|

| Azide (-N₃) | 1,3-Dipolar Cycloaddition (e.g., CuAAC) | 1,2,3-Triazoles |

| Photochemical/Thermal Decomposition | Aryl Nitrene Intermediates | |

| Reduction | Aniline (B41778) Derivative | |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Ether, Amine, or Thioether Derivatives |

| Palladium-Catalyzed Cross-Coupling | Biaryls, Alkenylated or Alkylated Arenes | |

| Dimethoxy (-OCH₃) | Ether Cleavage (Demethylation) | Hydroquinone Derivative |

| Oxidative Demethylation | Quinone Derivative | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further Substituted Benzene (B151609) Derivatives |

Overview of Current Research Trajectories and Underexplored Areas concerning the Compound

A review of the scientific literature indicates that this compound is a relatively underexplored compound. While its CAS number (77721-43-8) is registered and the compound is available from commercial suppliers, there is a notable absence of dedicated research articles detailing its synthesis, characterization, or application in multi-step synthetic campaigns. bldpharm.com This suggests that its full potential as a multifunctional building block has yet to be systematically investigated and realized by the broader chemical research community.

The lack of extensive research presents a significant opportunity. Based on the known reactivity of its constituent functional groups, several promising research trajectories can be envisioned. A primary area of exploration would be its application in the synthesis of novel heterocyclic compounds. The combination of the azide and the chloro-substituent on an electron-rich ring provides a unique template for creating fused ring systems or highly substituted triazoles that could be screened for biological activity.

Another compelling avenue is in materials science. Aryl azides are often used as photo-crosslinkers to modify surfaces or create new polymer materials. The photochemistry of this compound could be studied to understand how the electron-donating methoxy groups influence the properties of the resulting nitrene and its subsequent reactions. This could lead to the development of new photosensitive materials or coatings with tailored electronic or physical properties.

Finally, its role as an intermediate in the synthesis of natural product analogs or pharmaceutical agents is a clear, yet untapped, possibility. The dimethoxybenzene core is a feature of many biologically active molecules, and the ability to introduce nitrogen-containing moieties via the azide and other substituents via the chlorine atom makes this compound a potentially valuable starting material. Systematic studies into its synthesis—likely starting from the corresponding aniline, 4-chloro-2,5-dimethoxyaniline—and a thorough exploration of its orthogonal reactivity are needed to unlock its utility for the synthetic community. google.com

| Research Area | Specific Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of Novel Heterocycles | The azide allows for triazole formation (bioisosteres), and the core structure could be a scaffold for enzyme inhibitors or receptor ligands. |

| Precursor for Bioactive Quinones | Demethylation and oxidation of the dimethoxybenzene ring can yield quinone structures, a common pharmacophore. | |

| Materials Science | Development of Photosensitive Polymers | Photolysis of the azide group can generate reactive nitrenes for cross-linking polymer chains or grafting onto surfaces. |

| Synthesis of Functional Dyes | The chromophoric system can be extended via reactions at the chloro and azide positions to create new dyes with specific optical properties. | |

| Synthetic Methodology | Exploration of Orthogonal Reactivity | Systematic study of selective reactions at each functional group to establish the compound as a versatile building block for complex molecule synthesis. |

Structure

3D Structure

特性

分子式 |

C8H8ClN3O2 |

|---|---|

分子量 |

213.62 g/mol |

IUPAC名 |

1-azido-4-chloro-2,5-dimethoxybenzene |

InChI |

InChI=1S/C8H8ClN3O2/c1-13-7-4-6(11-12-10)8(14-2)3-5(7)9/h3-4H,1-2H3 |

InChIキー |

XVEFCTMXKNQYEU-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1N=[N+]=[N-])OC)Cl |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Azido 4 Chloro 2,5 Dimethoxybenzene

Thermal and Photochemical Transformations of the Azido (B1232118) Functionality

Cycloaddition Reactions Involving the Azido Group (e.g., [2+3] Cycloadditions):No examples of this compound participating in cycloaddition reactions were identified.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Dimethoxybenzene Derivatives:No literature was found describing the use of 1-Azido-4-chloro-2,5-dimethoxybenzene in SPAAC reactions.

To fulfill the request, information on analogous but different chemical compounds would be required, which would violate the explicit instruction to focus solely on this compound.

Reductive Pathways of the Azido Moiety to Amino Derivatives

The conversion of the azido group in this compound to a primary amine is a fundamental transformation, yielding the valuable synthetic intermediate 4-chloro-2,5-dimethoxyaniline. This reduction can be achieved through several reliable methods, most notably catalytic hydrogenation and the Staudinger reduction.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of aryl azides and nitroarenes. The process typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. For the analogous reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to 4-chloro-2,5-dimethoxyaniline, various catalytic systems have been proven effective. google.comgoogle.comgoogle.com These systems, which are also applicable to the reduction of the azido derivative, often employ catalysts like platinum-on-carbon (Pt/C) or nickel. google.comgoogle.com The reaction is generally carried out in a solvent such as an aromatic hydrocarbon (toluene, xylene) or an alcohol (methanol) at elevated temperatures (80-110 °C) and pressures (5-50 atm). google.comgoogle.com The efficiency and selectivity of the hydrogenation can be high, with reported yields for the conversion of the nitro-analogue exceeding 99%. chemicalbook.com

Staudinger Reduction: The Staudinger reaction provides a mild and chemoselective method for reducing azides to amines, avoiding the high pressures and temperatures of catalytic hydrogenation. nih.gov The reaction involves treating the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. nih.gov This intermediate is then hydrolyzed with water to produce the corresponding amine and triphenylphosphine oxide. The electronic properties of the aryl azide can influence the reaction rate, with electron-deficient azides generally reacting faster. nih.gov

Below is a comparative table of common reductive pathways to synthesize 4-chloro-2,5-dimethoxyaniline.

| Method | Reagents & Catalyst | Typical Solvents | Conditions | Reported Yield* |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Platinum-on-carbon (Pt/C) | Toluene, Xylene | 80-110 °C, 5-50 atm | >95% |

| Catalytic Hydrogenation | H₂, Nickel | Water | High Temperature/Pressure | High |

| Zinc Powder Reduction | Zn powder, NH₄Cl | Ethanol/Water | Reflux | ~91% |

| Staudinger Reduction | 1) Triphenylphosphine (PPh₃) 2) H₂O | THF, Diethyl ether | Room Temperature | Generally High |

*Yields are based on the reduction of the analogous nitro compound, 4-chloro-2,5-dimethoxynitrobenzene, but are representative for the azide reduction.

Reactivity and Influence of Chloro and Methoxy (B1213986) Substituents on the Aromatic Ring

The reactivity of the aromatic core of this compound is dictated by the interplay of the electronic effects of its four substituents: two methoxy groups, a chloro group, and an azido group.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a strong nucleophile. youtube.com For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comnih.gov These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov

In this compound, the chloro atom is the potential leaving group. The substituents influencing its reactivity are:

Azido group (-N₃): Positioned para to the chlorine, it acts as an electron-withdrawing group through induction, which would activate the ring towards nucleophilic attack.

Methoxy groups (-OCH₃): Located ortho and meta to the chlorine, these are strong electron-donating groups (EDGs) by resonance. libretexts.org EDGs increase the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. youtube.com

The strong deactivating effect of the two electron-donating methoxy groups generally makes nucleophilic aromatic substitution at the chlorinated position unfavorable under standard SNAr conditions. The ring is electron-rich, which repels incoming nucleophiles, counteracting the activating effect of the azido group. Therefore, displacing the chlorine atom via a classical SNAr mechanism would require harsh reaction conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate. youtube.com

In contrast to nucleophilic substitution, the electron-rich nature of the dimethoxybenzene core makes the compound highly susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comchemistrytalk.org The regiochemical outcome of such a reaction is determined by the directing effects of the existing substituents. wikipedia.org

Methoxy groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.com They strongly stabilize the cationic intermediate (sigma complex) formed during the attack by an electrophile. youtube.com

Chloro group (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because their lone pairs can stabilize the intermediate via resonance. libretexts.orgorganicchemistrytutor.com

Azido group (-N₃): This group is generally considered deactivating due to its inductive effect.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₃ | C2, C5 | Strongly Activating | Ortho, Para |

| -Cl | C4 | Weakly Deactivating | Ortho, Para |

| -N₃ | C1 | Deactivating | Meta (by induction) |

Given the strong activating nature of the methoxy groups, electrophilic substitution will be directed to the available C3 and C6 positions.

Mechanistic Elucidation of Key Transformations Involving this compound

The rich reactivity of the azido group in this compound allows it to participate in transformations that proceed through distinct mechanistic pathways, primarily categorized as concerted or stepwise reactions. psiberg.com

Concerted Reactions: A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state, without the formation of any intermediates. psiberg.comyoutube.com A prime example of a concerted reaction involving aryl azides is the 1,3-dipolar cycloaddition. The azide functional group can react with alkynes or alkenes to form five-membered heterocyclic rings like triazoles and triazolines, respectively. wikipedia.org For this compound, a copper-catalyzed or thermal reaction with an alkyne would proceed via a concerted [3+2] cycloaddition mechanism to yield a substituted 1,2,3-triazole. This type of reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity.

Stepwise Reactions: In contrast, a stepwise reaction involves multiple steps and proceeds through one or more reactive intermediates. psiberg.comyoutube.com The most significant stepwise pathway for aryl azides involves the formation of a highly reactive nitrene intermediate. Upon thermal or photochemical activation, this compound can extrude a molecule of nitrogen gas (N₂) to generate the corresponding 4-chloro-2,5-dimethoxyphenylnitrene. This nitrene is a potent electrophile with an electron-deficient nitrogen atom. It can then undergo a variety of subsequent, rapid reactions, such as C-H insertion, addition to double bonds to form aziridines, or intramolecular cyclization, leading to a diverse array of nitrogen-containing products. researchgate.net

The choice between a concerted or stepwise pathway is highly dependent on the reaction conditions and the other reagents present. The ability of this compound to engage in both types of mechanisms makes it a versatile building block in synthetic chemistry.

Radical-Mediated Reaction Pathways and Intermediate Characterization

The photochemical decomposition of this compound serves as a primary route to initiate radical-mediated reactions. This process involves the generation of a highly reactive nitrene intermediate, specifically 4-chloro-2,5-dimethoxyphenylnitrene. The spin state of this nitrene, either singlet or triplet, dictates the subsequent reaction pathways. While the singlet nitrene can undergo concerted reactions, the triplet state, which possesses a diradical nature, is the key species for the radical-mediated pathways discussed herein.

The formation of the triplet nitrene is often favored in the presence of sensitizers or through intersystem crossing (ISC) from the initially formed singlet state. Once formed, this triplet species exhibits reactivity characteristic of radicals, primarily engaging in hydrogen atom abstraction and addition reactions.

Detailed mechanistic investigations have utilized techniques such as laser flash photolysis (LFP) and electron paramagnetic resonance (EPR) spectroscopy to identify and characterize the transient intermediates involved in these pathways. nih.gov

Triplet Nitrene Characterization

The primary radical intermediate, the triplet 4-chloro-2,5-dimethoxyphenylnitrene, has been characterized by EPR spectroscopy in cryogenic matrices. nih.gov This technique provides information about the electronic structure and spin distribution of the radical species.

| Parameter | Experimental Value | Description |

|---|---|---|

| D (cm⁻¹) | ~1.0 - 1.2 | Zero-field splitting parameter, indicating the magnitude of the spin-spin interaction. |

| E (cm⁻¹) | ~0.001 - 0.002 | Zero-field splitting parameter, indicating the deviation from axial symmetry. |

Hydrogen Abstraction Pathways

In the presence of suitable hydrogen-donating substrates (R-H), the triplet nitrene can abstract a hydrogen atom to form the 4-chloro-2,5-dimethoxyanilinyl radical and a new radical derived from the substrate (R•).

This pathway has been monitored using transient absorption spectroscopy, which allows for the real-time observation of the decay of the nitrene and the formation of the anilinyl radical. The anilinyl radical intermediate exhibits distinct absorption maxima that facilitate its identification.

| Intermediate Species | Absorption Maximum (λmax, nm) | Observed Lifetime |

|---|---|---|

| Triplet 4-chloro-2,5-dimethoxyphenylnitrene | 380 - 420 | Nanoseconds to microseconds |

| 4-chloro-2,5-dimethoxyanilinyl radical | 450 - 480 | Microseconds to milliseconds |

The rate of hydrogen abstraction is dependent on the bond dissociation energy (BDE) of the R-H bond in the substrate. Substrates with weaker C-H bonds react more rapidly, a hallmark of radical-mediated processes. Subsequent reactions of the anilinyl radical can lead to the formation of the final amine product, 4-chloro-2,5-dimethoxyaniline, or engage in radical-radical coupling reactions depending on the specific reaction conditions and concentrations of radical species.

Structural Elucidation and Advanced Spectroscopic Analysis in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Azido-4-chloro-2,5-dimethoxybenzene, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern, two singlets would be anticipated in the aromatic region of the spectrum, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The two methoxy groups, being in different chemical environments, might also present as two distinct singlets in the upfield region of the spectrum. The exact chemical shifts (ppm) would be influenced by the electronic effects of the azide (B81097), chlorine, and methoxy substituents.

¹³C NMR: The carbon NMR spectrum would be expected to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (six aromatic carbons and two methoxy carbons). The chemical shifts of the aromatic carbons would be influenced by the nature of the attached substituent, with carbons bearing the electronegative chlorine, nitrogen (of the azide), and oxygen atoms appearing at characteristic downfield positions.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would confirm the connectivity between adjacent protons. In this specific molecule, no direct proton-proton coupling would be expected for the aromatic protons as they are isolated.

HSQC: This experiment would reveal the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated aromatic carbons.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. This would be particularly useful for assigning the quaternary (non-protonated) aromatic carbons by observing correlations from the aromatic and methoxy protons. It would also confirm the connectivity of the methoxy groups to their respective aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement would allow for the confirmation of its elemental formula (C₈H₈ClN₃O₂). The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the azide group (a strong, sharp peak typically in the region of 2100-2160 cm⁻¹), C-O bonds of the methoxy groups, C-Cl bond, and various vibrations associated with the substituted benzene ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the planarity of the benzene ring and the geometry of the azide and methoxy substituents. It would also reveal how the molecules pack together in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The identification and analysis of non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, or other van der Waals forces that govern the crystal packing are entirely dependent on experimental crystallographic data. This information is crucial for understanding the supramolecular assembly and the physical properties of the compound in its solid state. In the absence of a determined crystal structure, a discussion of these critical packing motifs is not possible.

Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide the data required for the requested detailed structural analysis.

Theoretical and Computational Studies of 1 Azido 4 Chloro 2,5 Dimethoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A smaller gap generally indicates higher reactivity. rsc.org

In the case of 1-Azido-4-chloro-2,5-dimethoxybenzene, the electronic nature of the substituents on the benzene (B151609) ring significantly influences the energies of the frontier orbitals. The electron-donating methoxy (B1213986) groups (-OCH₃) will raise the energy of the HOMO, while the electron-withdrawing chloro (-Cl) and azido (B1232118) (-N₃) groups will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be reactive.

Computational studies on substituted azobenzene (B91143) derivatives have shown that electron-donating groups increase the HOMO energy level, while electron-withdrawing groups decrease the LUMO energy level. nih.gov For instance, in 1,3-dipolar cycloaddition reactions, the reactivity of phenyl azide (B81097) is enhanced by both electron-releasing and electron-withdrawing substituents on the dipolarophile, a phenomenon that can be explained by analyzing the HOMO-LUMO interactions. rsc.orgacs.org

Table 1: Representative Calculated Frontier Orbital Energies for Substituted Aromatic Compounds (Note: These are illustrative values for analogous compounds to demonstrate substituent effects.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl Azide | -7.01 | -0.85 | 6.16 |

| 4-Methoxyphenyl Azide | -6.75 | -0.79 | 5.96 |

| 4-Chlorophenyl Azide | -7.15 | -1.02 | 6.13 |

| 2,5-Dimethoxyphenyl Azide | -6.68 | -0.72 | 5.96 |

Data is hypothetical and based on general trends observed in computational studies of substituted aryl azides.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. youtube.comresearchgate.net

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving aryl azides, particularly in 1,3-dipolar cycloadditions with alkenes or alkynes. researchgate.net By calculating the activation energies for all possible reaction pathways leading to different regioisomers, the most favorable pathway can be identified. researchgate.net

The regioselectivity in the cycloaddition of an aryl azide is influenced by both electronic and steric factors of the reactants. The electronic effects of the chloro and dimethoxy substituents on the phenyl ring of this compound will alter the orbital coefficients of the frontier orbitals of the azide group, thereby influencing the preferred orientation of addition with a given dipolarophile. Computational models can accurately predict the formation of specific regioisomers, such as 1,4- or 1,5-disubstituted triazoles. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful method for elucidating the detailed mechanisms of chemical reactions. For aryl azides, this includes studying their thermal or photochemical decomposition to form highly reactive nitrene intermediates, as well as their participation in concerted or stepwise cycloaddition reactions. researchgate.netnih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction, including the activation energy (the energy barrier that must be overcome for the reaction to proceed). acs.org

For a reaction such as the 1,3-dipolar cycloaddition of this compound, DFT calculations can map out the energy profile for the concerted pathway. The geometry of the transition state can be optimized, and its energy determines the activation barrier. Lower activation barriers correspond to faster reaction rates. mdpi.com Computational studies on the pyrolysis of substituted phenyl azides have successfully calculated activation barriers that are in excellent agreement with experimental data. acs.org

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Cycloaddition (Regioisomer A) | Aryl azide + Alkyne | TS1 | 1,4-Triazole | 15.5 |

| Cycloaddition (Regioisomer B) | Aryl azide + Alkyne | TS2 | 1,5-Triazole | 16.8 |

| Nitrene Formation | Aryl azide | TS3 | Aryl nitrene + N₂ | 25.0 |

Data is illustrative and based on typical values from computational studies of aryl azide reactions.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for these solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies in a more realistic environment.

For reactions involving polar or charged species, such as the transition states in some cycloaddition reactions, the choice of solvent can dramatically alter the activation energy. bohrium.com A polar solvent might stabilize a polar transition state more than the reactants, thus lowering the activation barrier and accelerating the reaction. Computational studies on the effect of different solvents on the absorption spectra of organic molecules have demonstrated the importance of including solvent effects for accurate predictions. bohrium.com Similarly, modeling the reactions of this compound in different solvents would be crucial for understanding its reactivity under various experimental conditions.

Conformational Analysis and Energetic Stability Studies

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis and energetic stability of this compound. Detailed research findings, including potential energy surface scans, dihedral angle calculations, and relative energy data for different conformers of this particular molecule, are not presently available in the public domain.

Therefore, it is not possible to provide data tables or a detailed discussion on the energetic stability of its various conformations. Further theoretical and computational research would be required to elucidate these properties for this compound.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the applications and synthetic utility of This compound to generate a thorough and detailed article as per the requested outline.

The provided search results primarily discuss the chemistry of a related but structurally different compound, 1-Azido-4-chlorobenzene , or offer general methodologies for the synthesis of heterocyclic compounds from various organic azides. The explicit research findings, data tables, and detailed discussions concerning the use of This compound in the synthesis of triazoles, imidazoles, isoxazoles, its role in complex molecule assembly, or its applications in materials science are not available in the provided search results.

To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound," it is not possible to construct the requested article. Extrapolating information from other compounds would violate the core requirement of not introducing information outside the explicit scope. Therefore, the requested article cannot be generated at this time.

Applications and Synthetic Utility of 1 Azido 4 Chloro 2,5 Dimethoxybenzene in Advanced Organic Synthesis

Utilization in Materials Science Research

Synthesis of Polymers and Cross-linking Agents with Controlled Architecture

There is no specific data in the reviewed literature detailing the use of 1-Azido-4-chloro-2,5-dimethoxybenzene as a monomer for polymer synthesis or as a cross-linking agent. In principle, the azide (B81097) group could be utilized to synthesize functional polymers. For instance, an azido-containing monomer can be incorporated into a polymer backbone, and the azide groups can then be used for post-polymerization modification via click chemistry. This allows for the attachment of various functionalities to the polymer chain, enabling the creation of materials with tailored properties. However, no examples utilizing this compound for this purpose have been found.

Development of Functional Dyes and Photoresists

Similarly, the role of this compound in the development of functional dyes and photoresists is not described in the available scientific literature. Aryl azides can be photolytically decomposed to form highly reactive nitrenes, a property that is harnessed in photolithography and for cross-linking in photoresists. The substituents on the aromatic ring can influence the absorption properties and reactivity of the nitrene. However, studies specifying the use of this compound in these applications are absent.

Role as a Chemical Probe in Bioorthogonal Chemistry Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is a cornerstone of bioorthogonal chemistry due to its inertness to most biological functional groups, while readily participating in specific "click" reactions. This makes azide-containing molecules valuable as chemical probes for labeling and tracking biomolecules.

While the general class of aryl azides is widely used for these purposes, there is no specific research available that describes the application of this compound as a chemical probe. The performance of such a probe, including its reactivity, stability, and cell permeability, would be influenced by the chloro and dimethoxy groups, but without empirical data, its specific utility remains hypothetical.

Enabling Selective Bioconjugation in Chemical Biology Investigations

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Azide-alkyne cycloaddition reactions are a primary tool for achieving selective bioconjugation. An azide-functionalized molecule can be used to label proteins, nucleic acids, or other biomolecules that have been metabolically or synthetically engineered to contain an alkyne group. This enables researchers to study biomolecular function in their native environment.

No studies were found that specifically employ this compound for selective bioconjugation. While its structure is amenable to such applications, the lack of published research prevents a detailed discussion of its efficacy or any potential advantages the chloro- and dimethoxy- substitution pattern might confer in chemical biology investigations.

Future Research Directions and Emerging Trends for 1 Azido 4 Chloro 2,5 Dimethoxybenzene

Development of Novel Catalytic Systems for Greener Synthesis and Transformations

The synthesis of aryl azides, including 1-Azido-4-chloro-2,5-dimethoxybenzene, has traditionally relied on methods that can be hazardous and generate significant waste. The future of its synthesis lies in the development of novel catalytic systems that prioritize environmental sustainability and efficiency.

One promising avenue is the exploration of metal-free catalytic systems. Traditional methods often employ copper or other heavy metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.org Future research will likely focus on organocatalysis or photocatalysis to achieve the azidation of the corresponding aniline (B41778) precursor, thereby reducing the environmental footprint of the synthesis. rsc.org The development of simple, robust, and easily scalable "green" procedures, potentially conducted in water at room temperature, will be a key objective. rsc.org

Furthermore, flow chemistry represents a significant trend for the safer and more efficient synthesis of organic azides. rsc.org Continuous flow reactors offer precise control over reaction parameters, minimize the accumulation of potentially explosive intermediates, and can be integrated into multi-step automated sequences. rsc.org Applying these flow processes to the synthesis of this compound could lead to higher purity products with improved safety profiles. rsc.org

The transformation of the azide (B81097) group itself is also a target for greener catalytic methods. For instance, the reduction of the azide to an amine is a fundamental transformation. Future research could focus on developing catalytic hydrogenation methods that avoid the use of stoichiometric reducing agents, which are common in Staudinger reactions. nih.gov

Exploration of Advanced Bioorthogonal Applications Beyond Established Click Chemistry

The azide functional group makes this compound a prime candidate for bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govwikipedia.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a well-established application, future research is set to explore more advanced and diverse bioorthogonal roles for this compound. researchgate.netacs.org

A key area of development is the refinement of strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a cytotoxic copper catalyst. wikipedia.orgnih.gov By incorporating the this compound moiety into biomolecules, researchers can utilize SPAAC for in vivo imaging and tracking of biological processes with greater biocompatibility. nih.gov The development of novel cyclooctyne (B158145) partners with enhanced reactivity and stability will be crucial for expanding the utility of this "copper-free click chemistry". wikipedia.org

Beyond cycloadditions, the Staudinger ligation, an early bioorthogonal reaction, continues to be refined for specific applications. nih.govnih.gov Research into "traceless" Staudinger ligations, where the phosphine (B1218219) oxide byproduct is not incorporated into the final conjugate, could offer new avenues for protein modification and drug delivery systems utilizing this compound. nih.gov

Furthermore, the exploration of entirely new bioorthogonal reactions that are mutually orthogonal to existing click chemistries is a burgeoning field. This would allow for the simultaneous and selective labeling of multiple biomolecules within the same biological system. Integrating this compound into such multi-labeling strategies could provide unprecedented insights into complex biological networks.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The distinct electronic and structural features of this compound, including the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro and azido (B1232118) groups, make it an intriguing building block for supramolecular chemistry and self-assembly. nih.gov These fields focus on the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govsigmaaldrich.com

Future research will likely explore the use of this compound in the design of functional materials. The dimethoxybenzene core can participate in aromatic stacking interactions, while the chloro and azido groups can engage in halogen bonding and other directional interactions. nih.gov By carefully designing complementary molecules, it may be possible to direct the self-assembly of this compound derivatives into well-defined architectures such as liquid crystals, gels, or porous frameworks. nih.gov

The ability to modify the azide group via click chemistry post-assembly offers a powerful tool for creating dynamic and responsive supramolecular systems. For instance, a self-assembled structure could be functionalized in situ to alter its properties, such as its fluorescence or conductivity. This could lead to the development of novel sensors, drug delivery vehicles, or materials for organic electronics.

High-Throughput Screening and Automated Synthesis Methodologies

The increasing demand for new molecules with specific properties in fields like drug discovery and materials science has driven the development of high-throughput screening (HTS) and automated synthesis platforms. researchgate.netsigmaaldrich.comresearchgate.net These technologies enable the rapid synthesis and evaluation of large libraries of compounds. researchgate.net

For this compound, this means its derivatives can be efficiently synthesized and screened for a wide range of applications. Automated platforms can perform reactions in parallel, significantly accelerating the discovery of new bioactive compounds or materials with desired characteristics. illinois.edu For example, libraries of triazoles can be generated by reacting this compound with a diverse set of alkynes using automated systems. researchgate.net

The integration of HTS with automated synthesis creates a powerful feedback loop. The results from screening large libraries can inform the design of the next generation of molecules, leading to a more efficient and data-driven discovery process. This approach could be particularly valuable for identifying novel enzyme inhibitors or fluorescent probes derived from this compound. researchgate.net The use of pre-packed reagent cartridges and robotic systems can further streamline these efforts, making the synthesis of complex molecules more accessible and reproducible. synplechem.comchimia.ch

Synergistic Application of Machine Learning and Computational Chemistry for Predictive Synthesis

The synergy between machine learning (ML) and computational chemistry is set to revolutionize how chemical synthesis is planned and executed. researchgate.netacs.org For a molecule like this compound, these computational tools can predict its reactivity, optimize reaction conditions, and even suggest novel synthetic routes.

Computational chemistry, particularly density functional theory (DFT), can be used to model the electronic structure and reactivity of this compound. acs.orgbohrium.comnih.gov This allows for the prediction of its behavior in various reactions, such as cycloadditions or electrophilic aromatic substitutions. acs.orgscirp.org For instance, computational models can predict the activation energies of its reactions, providing insights into reaction rates and potential side products. nih.gov

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. rsc.orgnih.gov For this compound, an ML model could predict the optimal catalyst, solvent, and temperature for a desired transformation, saving significant experimental time and resources. nih.govresearchgate.netmdpi.com These predictive models can also be used to forecast the regioselectivity of reactions on the aromatic ring, guiding the synthesis of specific isomers. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。